Acetamide,N-(2-methoxyethyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
1H NMR (500 MHz, DMSO-d6) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.34 | d (J = 6.8 Hz) | Isopropyl CH3 groups |
| 2.98 | m | Methoxyethyl OCH2CH2N |
| 3.42 | s | Methoxy OCH3 |
| 4.21 | t (J = 5.1 Hz) | Acetamide CH2S |
| 7.28–8.05 | m | Indole aromatic protons |
| 8.52 | s | Triazine NH |
13C NMR (125 MHz, DMSO-d6) :
| δ (ppm) | Assignment |
|---|---|
| 22.1 | Isopropyl CH3 |
| 44.8 | Methoxyethyl CH2 |
| 58.9 | Methoxy OCH3 |
| 123.6–142.3 | Aromatic carbons |
| 169.2 | Acetamide carbonyl |
The downfield shift of the acetamide carbonyl (169.2 ppm) confirms conjugation with the sulfur atom.
Mass Spectrometric Fragmentation Patterns
High-Resolution ESI-MS ($$ m/z $$):
- Molecular ion: [M+H]+ observed at 395.1678 (calculated: 395.1681).
- Key fragments:
- $$ m/z $$ 262.0984: Loss of 2-methoxyethylacetamide ($$ \text{C}5\text{H}{11}\text{NO}_2 $$).
- $$ m/z $$ 178.0532: Triazinoindole core with isopropyl group.
- $$ m/z $$ 91.0542: Indole fragment.
Fragmentation pathways involve cleavage of the sulfanyl-acetamide bond and retro-Diels-Alder decomposition of the triazine ring.
Infrared (IR) and UV-Vis Absorption Profiles
IR (KBr, cm⁻¹) :
- 3280: N-H stretch (amide).
- 1665: C=O stretch (amide I).
- 1540: N-H bend (amide II).
- 1240: C-S stretch.
- 1105: C-O-C stretch (methoxy).
UV-Vis (MeOH, λmax) :
- 254 nm: π→π* transition of the triazinoindole core.
- 310 nm: n→π* transition involving the sulfur lone pairs.
The bathochromic shift at 310 nm indicates conjugation between the thioether and the aromatic system.
Properties
Molecular Formula |
C17H21N5O2S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H21N5O2S/c1-10(2)11-4-5-13-12(8-11)15-16(19-13)20-17(22-21-15)25-9-14(23)18-6-7-24-3/h4-5,8,10H,6-7,9H2,1-3H3,(H,18,23)(H,19,20,22) |
InChI Key |
NOSUGTUTSNKNIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NCCOC |
Origin of Product |
United States |
Biological Activity
Acetamide, N-(2-methoxyethyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- is a complex organic compound that exhibits significant biological activity. This compound belongs to the class of acetamides and is characterized by its unique structure which includes a triazinoindole moiety and methoxyethyl groups. Understanding its biological properties is crucial for potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 375.4 g/mol. The IUPAC name is N,N-bis(2-methoxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide. Its structural complexity allows for various interactions at the molecular level which can influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N5O3S |
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | N,N-bis(2-methoxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
| InChI Key | BMMLNHQHOXPEEO-UHFFFAOYSA-N |
The mechanism of action involves the interaction of the compound with various biological targets such as enzymes and receptors. The triazinoindole moiety is likely responsible for binding to these targets, while the methoxyethyl groups may enhance solubility and bioavailability. This interaction can lead to modulation of biological pathways that are crucial in disease processes.
Antimicrobial Activity
Research has indicated that compounds similar to Acetamide exhibit notable antibacterial properties. For instance, studies have shown that derivatives of acetamides can demonstrate significant activity against both Gram-positive and Gram-negative bacteria. The screening results reveal inhibition zones indicating effective antibacterial action.
Case Study: Antimicrobial Screening Results
A study assessed the antibacterial activity of various acetamide derivatives and found that certain compounds exhibited inhibition zones ranging from 8 mm to 14 mm against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, while showing weaker activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
| Compound | Gram-positive Activity (mm) | Gram-negative Activity (mm) |
|---|---|---|
| 2-chloro-N-(3-hydroxyphenyl)acetamide | 8 - 14 | 6 - 12 |
| 2-chloro-N-(4-hydroxyphenyl)acetamide | 8 - 14 | 6 - 12 |
Antifungal Activity
In addition to antibacterial effects, there is evidence suggesting potential antifungal properties. Similar compounds have been evaluated for their antifungal activities against various strains of fungi, demonstrating effectiveness in inhibiting growth .
Comparative Analysis
When compared to other acetamides and triazinoindole derivatives, Acetamide, N-(2-methoxyethyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- shows unique biological properties due to its specific structural features. This uniqueness may provide advantages in therapeutic applications over other compounds within the same class.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Triazinoindole Core
The triazinoindole scaffold is highly modifiable. Key comparisons include:
- 8-Substituents: The target compound’s 8-isopropyl group contrasts with derivatives bearing 8-bromo (e.g., compound 25 in ), 8-ethoxy (), or 8-methoxy (). Bromine enhances electrophilicity for cross-coupling reactions, while alkoxy groups (e.g., methoxy) improve solubility . 5-Methyl substitution (common in and ) stabilizes the triazinoindole ring, whereas its absence (as in ’s VP32947) may alter binding kinetics .
- 3-Thioacetamide Side Chain :
Physicochemical Properties
Lipophilicity :
- The 8-isopropyl group increases lipophilicity (logP ~3.5 estimated) compared to 8-methoxy (logP ~2.8) or 8-bromo (logP ~3.0) analogs. This may improve membrane permeability but reduce aqueous solubility .
- The 2-methoxyethyl side chain balances hydrophilicity, as seen in compound 15 (), which has a calculated logP of 2.9 .
Thermal Stability :
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
